Technical Whitepaper: Physicochemical Characterization and Handling of 2-Bromo-N-cyclopentylpropanamide
Technical Whitepaper: Physicochemical Characterization and Handling of 2-Bromo-N-cyclopentylpropanamide
An In-Depth Technical Guide on the Physicochemical Properties and Handling of 2-Bromo-N-cyclopentylpropanamide
Executive Summary
2-Bromo-N-cyclopentylpropanamide (CAS 905810-23-3) is a specialized
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and essential safety frameworks for handling this alkylating agent.
Physicochemical Specifications
Understanding the fundamental physical properties of 2-Bromo-N-cyclopentylpropanamide is prerequisite to its application in organic synthesis. The presence of the bromine atom at the
Table 1: Key Physicochemical Properties[1][2]
| Property | Value / Description | Source/Method |
| IUPAC Name | 2-bromo-N-cyclopentylpropanamide | Nomenclature Standard |
| CAS Number | 905810-23-3 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 220.11 g/mol | Calculated |
| Physical Form | Crystalline Solid | Observed [1, 2] |
| LogP (Octanol/Water) | 1.68 ± 0.2 | Predicted (Chemoinformatics) [2] |
| Topological PSA | 29.1 Ų | Polar Surface Area Calculation |
| H-Bond Donors/Acceptors | 1 Donor / 1 Acceptor | Structural Analysis |
| Solubility | Soluble: DCM, DMSO, Methanol, Ethyl AcetateInsoluble: Water | Empirical Polarity Rules |
| Reactivity Class | Electrophile (Alkylating Agent) | Functional Group Analysis |
Structural Analysis & Lipophilicity
The cyclopentyl ring imparts significant lipophilicity (LogP ~1.68), facilitating cell membrane permeability in derivative compounds. The secondary amide bond provides a hydrogen bond donor site, crucial for protein-ligand interactions, while the
Synthesis & Production Protocol
Expert Insight: The synthesis of
Reaction Workflow
The standard preparation involves the acylation of cyclopentylamine with 2-bromopropionyl bromide in the presence of a non-nucleophilic base.
Reagents:
-
2-Bromopropionyl bromide (1.0 equiv) [3]
-
Cyclopentylamine (1.0 equiv)
-
Triethylamine (
) or (1.1 equiv) -
Dichloromethane (DCM) (Solvent, anhydrous)
Protocol:
-
Setup: Charge a flame-dried 3-neck round bottom flask with cyclopentylamine and
in anhydrous DCM under Nitrogen atmosphere. Cool to 0°C using an ice/salt bath. -
Addition: Add 2-bromopropionyl bromide dropwise over 30 minutes. Critical: Maintain internal temperature below 5°C to prevent side reactions.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.
-
Quench & Workup: Quench with cold 1N HCl (to remove unreacted amine). Extract the organic layer, wash with saturated
(to remove acid byproducts), then brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis workflow emphasizing temperature control to preserve the alpha-bromo integrity.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are expected. This serves as a self-validating checklist for the researcher.
Predicted NMR Profile (400 MHz, )
- 6.2–6.5 ppm (Broad s, 1H): Amide N-H proton.
-
4.3–4.5 ppm (q, J=7.0 Hz, 1H): The
-proton ( ). The quartet arises from coupling with the adjacent methyl group. - 4.1–4.3 ppm (m, 1H): The methine proton of the cyclopentyl ring adjacent to the nitrogen.
-
1.8–1.9 ppm (d, J=7.0 Hz, 3H): The methyl group protons (
) coupled to the -proton. - 1.4–2.1 ppm (m, 8H): Cyclopentyl methylene protons.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
observed at m/z 220.1 and 222.1. -
Isotope Pattern: A distinct 1:1 ratio for the M and M+2 peaks is diagnostic of a mono-brominated compound (
and isotopes).
Reactivity & Stability Profile
The utility of 2-bromo-N-cyclopentylpropanamide lies in its dual nature: it is stable enough to be isolated but reactive enough to undergo substitution.
Nucleophilic Substitution ( )
The secondary alkyl bromide is susceptible to displacement by nucleophiles (thiols, amines, azides).
-
Mechanism: Direct
attack at the -carbon. -
Stereochemistry: Inversion of configuration occurs at the chiral center during substitution.
Hydrolytic Stability
While amides are generally stable, the
-
Acidic Conditions: Stable for short durations; prolonged exposure leads to hydrolysis of the amide bond.
-
Basic Conditions: Highly sensitive. Strong bases may induce elimination to form the
-unsaturated amide (acrylamide derivative) rather than substitution.
Reactivity Pathway Diagram
Figure 2: Competing reaction pathways. Path A is desired for functionalization; Path B is a degradation risk under basic conditions.
Safety & Handling Guidelines
As an alkylating agent, this compound poses specific biological hazards. It is structurally related to lachrymators (tear gas agents like bromoacetone) and must be handled with containment.
Hazard Classification (GHS)
-
H315: Causes skin irritation.[1]
-
H317: May cause an allergic skin reaction (Sensitizer).
-
H335: May cause respiratory irritation [4, 5].
Handling Protocol
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves (double gloving recommended due to permeation risk of brominated organics), safety goggles, and lab coat.
-
Decontamination: Spills should be treated with 10% sodium thiosulfate solution to neutralize any potential free bromine or alkylating potential before cleanup.
-
Storage: Store in a cool (2–8°C), dry place under inert gas (Argon/Nitrogen). Protect from light to prevent photolytic debromination.
References
-
PubChem. (n.d.).[3] Compound Summary: (2-bromopropyl)cyclopentane and derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]
